2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine
Description
2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields .
Properties
IUPAC Name |
2-(2,2-dimethylpropylsulfanylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-10(2,3)7-14-6-9-12-5-4-8(11)13-9/h4-5H,6-7H2,1-3H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFJDPGDQVBMPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CSCC1=NC=CC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nucleophilic aromatic substitution (S_NAr) reaction of 2,4,5-trichloropyrimidine with 2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline in the presence of N,N-diisopropylethylamine (DIPEA) in isopropanol at 80°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the side chains.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyrimidine ring or the side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring or side chains.
Scientific Research Applications
2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropylsulfanylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to the inhibition of certain inflammatory mediators, such as prostaglandin E₂, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with other molecular targets, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A basic pyrimidine derivative with various biological activities.
2-(4-Sulfamoylphenyl)pyrimidine: Known for its COX-2 inhibitory activity.
2-(4-Methylsulfonylphenyl)pyrimidine: Another COX-2 inhibitor with anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
